Ethyl 3-iodo-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-iodo-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers . For instance, Ethyl 2-methylindole-3-carboxylate, a related compound, can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .Molecular Structure Analysis
The molecular structure of Ethyl 3-iodo-1H-indole-2-carboxylate can be represented by the formula C11H10INO2 . More detailed structural information may be available in specific databases or scientific literature .Chemical Reactions Analysis
Indole derivatives, including Ethyl 3-iodo-1H-indole-2-carboxylate, have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
Ethyl 3-iodo-1H-indole-2-carboxylate has a molecular weight of 315.11 . It is a solid substance with a melting point between 136 - 137 degrees Celsius .Scientific Research Applications
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Scientific Field: Pharmaceutical Sciences
- Application : Ethyl indole-2-carboxylate is used as a reactant for the preparation of various compounds such as CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and antiproliferative agents against human leukemia K562 cells .
- Methods of Application : These compounds are typically synthesized and then tested for their biological activity .
- Results or Outcomes : These compounds have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
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Scientific Field: Biochemistry
- Application : Indole derivatives are used as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a tryptophan-catabolizing enzyme that plays a key role in the immune response .
- Methods of Application : These compounds are synthesized and then tested for their inhibitory activity against IDO .
- Results or Outcomes : These inhibitors have shown potential in modulating the immune response, which could have implications for the treatment of various diseases .
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Scientific Field: Pharmacology
- Application : Indole derivatives are used as Cannabinoid CB1 receptor antagonists . These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes.
- Methods of Application : These compounds are synthesized and then tested for their antagonistic activity against the CB1 receptor .
- Results or Outcomes : These antagonists have shown potential in modulating the endocannabinoid system, which could have implications for the treatment of various conditions, such as pain, inflammation, and obesity .
Safety And Hazards
Future Directions
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
ethyl 3-iodo-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJUWYDEMOJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446996 | |
Record name | Ethyl 3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-iodo-1H-indole-2-carboxylate | |
CAS RN |
117637-79-3 | |
Record name | Ethyl 3-iodoindole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117637793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-IODOINDOLE-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XH8S7DYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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